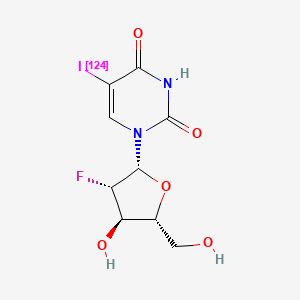

Fialuridine I-124

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fialuridine I-124 is a nucleoside analog that has been investigated for its potential in medical imaging and therapeutic applications. It is a radiolabeled compound where iodine-124 is attached to fialuridine, allowing it to be used in positron emission tomography (PET) imaging. Fialuridine itself is a substrate for bacterial thymidine kinase, which phosphorylates it, trapping it within bacteria. This property makes it useful for detecting bacterial infections using PET/CT imaging .

Métodos De Preparación

The synthesis of Fialuridine I-124 involves several steps. Initially, fialuridine is synthesized through a series of chemical reactions involving the introduction of fluorine and iodine atoms to a uracil base, followed by the attachment of a sugar moiety. The radiolabeling with iodine-124 is typically achieved through an electrophilic substitution reaction, where iodine-124 is introduced to the fialuridine molecule under specific conditions. Industrial production methods involve optimizing these reactions to ensure high yield and purity, often using automated synthesis modules to handle the radioactive materials safely .

Análisis De Reacciones Químicas

Fialuridine I-124 undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: this compound can be reduced to its corresponding deoxy form.

Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine monochloride.

Aplicaciones Científicas De Investigación

Fialuridine I-124 has several scientific research applications:

Medical Imaging: It is used in PET/CT imaging to detect bacterial infections, particularly in prosthetic joint infections.

Drug Toxicity Studies: Fialuridine has been used in preclinical studies to evaluate drug-induced liver toxicity.

Cancer Research: The compound’s ability to be phosphorylated by thymidine kinase makes it useful in studying cancer cells that overexpress this enzyme.

Mecanismo De Acción

Fialuridine I-124 exerts its effects through several mechanisms:

Phosphorylation: Once inside bacterial cells, fialuridine is phosphorylated by thymidine kinase, trapping it within the cells.

Mitochondrial Dysfunction: In human cells, fialuridine can be incorporated into mitochondrial DNA, leading to reduced expression of mitochondrial genes and overall mitochondrial dysfunction.

Inhibition of Viral Replication: Fialuridine inhibits viral replication by incorporating into viral DNA, causing chain termination.

Comparación Con Compuestos Similares

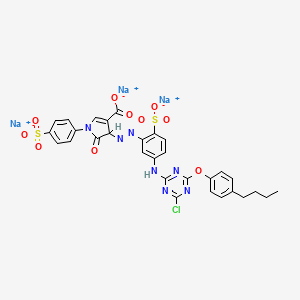

Fialuridine I-124 can be compared with other nucleoside analogs such as:

Sofosbuvir: Another nucleotide analog used in the treatment of hepatitis C.

Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.

This compound stands out due to its radiolabeling with iodine-124, making it particularly useful for imaging applications. Its unique ability to be trapped within bacterial cells and its potential for studying drug-induced liver toxicity further highlight its distinct properties.

Propiedades

Número CAS |

183293-72-3 |

|---|---|

Fórmula molecular |

C9H10FIN2O5 |

Peso molecular |

369.09 g/mol |

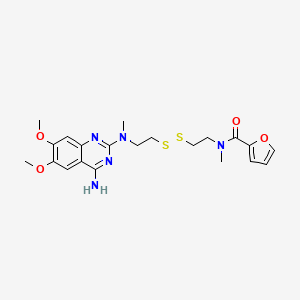

Nombre IUPAC |

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(124I)iodanylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1/i11-3 |

Clave InChI |

IPVFGAYTKQKGBM-GDBQBOEPSA-N |

SMILES isomérico |

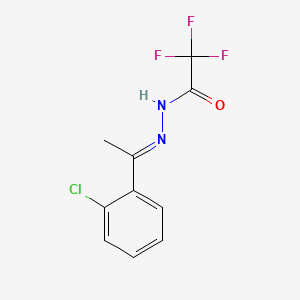

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)[124I] |

SMILES canónico |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide](/img/structure/B12739487.png)